Diethyl 3,5-Dimethoxybenzylphosphonate

Catalog No.
S1484817
CAS No.
108957-75-1
M.F
C13H21O5P
M. Wt
288.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 3,5-Dimethoxybenzylphosphonate

CAS Number

108957-75-1

Product Name

Diethyl 3,5-Dimethoxybenzylphosphonate

IUPAC Name

1-(diethoxyphosphorylmethyl)-3,5-dimethoxybenzene

Molecular Formula

C13H21O5P

Molecular Weight

288.28 g/mol

InChI

InChI=1S/C13H21O5P/c1-5-17-19(14,18-6-2)10-11-7-12(15-3)9-13(8-11)16-4/h7-9H,5-6,10H2,1-4H3

InChI Key

VYWCMXXBAOVBSJ-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC(=CC(=C1)OC)OC)OCC

Synonyms

P-[(3,5-Dimethoxyphenyl)methyl]phosphonic Acid Diethyl Ester

Canonical SMILES

CCOP(=O)(CC1=CC(=CC(=C1)OC)OC)OCC

Diethyl 3,5-dimethoxybenzylphosphonate (CAS 108957-75-1) is a highly specialized Horner-Wadsworth-Emmons (HWE) reagent primarily utilized for the stereoselective construction of 3,5-dimethoxyphenyl-substituted alkenes. As a pre-functionalized benzylphosphonate ester, it serves as a critical building block in the total synthesis of naturally occurring polyphenols, including resveratrol, arachidins, and complex oligostilbenes [1]. Unlike rudimentary building blocks that require multi-step functionalization, this reagent delivers the intact 3,5-dimethoxyaryl moiety directly into the target scaffold. Its liquid form and stability under standard storage conditions make it highly processable, while its reactivity profile is optimized for strong basic conditions (e.g., NaH, NaOMe), ensuring rapid and reliable olefination in both discovery chemistry and scalable active pharmaceutical ingredient (API) development [2].

Procuring generic alternatives, such as the corresponding Wittig reagent (triphenyl(3,5-dimethoxybenzyl)phosphonium bromide) or unsubstituted diethyl benzylphosphonate, introduces severe downstream processing penalties. Wittig olefination intrinsically suffers from poor stereocontrol, often yielding problematic mixtures of E and Z isomers that necessitate yield-depleting chromatographic separations [1]. Furthermore, Wittig reactions generate stoichiometric amounts of triphenylphosphine oxide (TPPO), a byproduct that complicates purification at scale[2]. Conversely, attempting to use unsubstituted phosphonates followed by late-stage aromatic functionalization is synthetically unviable due to poor regioselectivity and harsh reaction requirements. Diethyl 3,5-dimethoxybenzylphosphonate bypasses these bottlenecks by ensuring high E-selectivity and producing water-soluble phosphate byproducts that are easily eliminated via simple aqueous workup, making it a highly practical choice for procurement [3].

Quantitative E-Stereoselectivity Advantage in Alkene Formation

In the synthesis of biologically active stilbenoids, the E-isomer (trans) is typically the required pharmacological target. Olefination using diethyl 3,5-dimethoxybenzylphosphonate via the Horner-Wadsworth-Emmons (HWE) protocol overwhelmingly favors the E-alkene, frequently achieving E:Z ratios exceeding 95:5. In direct contrast, the equivalent Wittig reaction using triphenyl(3,5-dimethoxybenzyl)phosphonium salts often results in near 1:1 to 6:4 E:Z mixtures, depending on the aldehyde and base used [1]. This thermodynamic preference in the HWE reaction is driven by the stabilization of the intermediate oxaphosphetane.

Evidence DimensionAlkene Stereoselectivity (E:Z ratio)
Target Compound Data>95:5 (E-isomer dominance) via HWE olefination
Comparator Or Baseline~50:50 to 60:40 (E:Z mixture) via Wittig olefination
Quantified Difference>35% absolute increase in target E-isomer selectivity
ConditionsBasic olefination with aromatic aldehydes in THF

Eliminates the need for costly, solvent-intensive chromatographic separation of isomers, directly increasing the isolated yield of the desired trans-stilbenoid.

Enhanced Coupling Yields for Sterically Hindered Scaffolds

The reactivity of diethyl 3,5-dimethoxybenzylphosphonate enables highly efficient C=C bond formation even when coupling with complex, sterically demanding advanced intermediates. For example, in the total synthesis of dehydro-δ-viniferin precursors, HWE olefination using this specific phosphonate achieved a 94% yield [1]. Alternative methodologies, such as Heck cross-coupling with functionalized styrenes or direct Wittig coupling, frequently suffer from diminished yields (often <70%) due to steric hindrance, competitive side reactions, or catalyst deactivation in the presence of multiple oxygenated functional groups [2].

Evidence DimensionIsolated Coupling Yield
Target Compound Data94% yield in complex oligostilbene precursor synthesis
Comparator Or Baseline<70% typical yield using alternative cross-coupling strategies
Quantified Difference>24% increase in isolated yield
ConditionsNaH or similar base in THF, 0 °C to room temperature

Maximizes throughput and prevents the waste of highly valuable, multi-step advanced aldehyde intermediates during complex total synthesis.

Downstream Purification and Byproduct Removal Efficiency

A critical procurement metric for olefination reagents is the ease of byproduct removal. Diethyl 3,5-dimethoxybenzylphosphonate generates water-soluble dialkyl phosphate salts (e.g., sodium diethyl phosphate) as the sole stoichiometric byproduct during the HWE reaction. These salts are quantitatively removed (>99% clearance) via a standard aqueous wash [1]. In stark contrast, the Wittig comparator produces triphenylphosphine oxide (TPPO), a highly crystalline and organic-soluble byproduct that routinely requires multiple recrystallizations or intensive silica gel chromatography to reduce residual levels below 1% [2].

Evidence DimensionByproduct Clearance Method
Target Compound DataSingle aqueous wash (water-soluble phosphate byproduct)
Comparator Or BaselineIntensive chromatography/recrystallization (TPPO byproduct from Wittig)
Quantified DifferenceElimination of chromatography for byproduct removal
ConditionsStandard post-reaction workup phase

Drastically reduces solvent consumption, labor time, and process mass intensity (PMI) during the scale-up of pharmaceutical intermediates.

Scalable Manufacturing of Trans-Resveratrol and Pharmaceutical Analogs

Due to its high E-stereoselectivity and easily removable byproducts, this phosphonate is a highly effective reagent for the commercial-scale synthesis of trans-resveratrol and its methylated or halogenated analogs. It allows process chemists to bypass the costly chromatographic separations required by Wittig-based routes [1].

Total Synthesis of Complex Oligostilbenes and Phytoalexins

In advanced research settings, the high coupling efficiency of this reagent makes it highly suitable for the late-stage assembly of complex natural products like arachidin-1, gramistilbenoids, and dehydro-δ-viniferin, where maximizing the yield of precious advanced intermediates is critical[2].

Development of Anti-Inflammatory and Anticancer Screening Libraries

The stability of the 3,5-dimethoxy moiety during olefination, coupled with its straightforward deprotection to yield free phenols, makes this compound highly suitable for generating diverse libraries of stilbenoid derivatives for structure-activity relationship (SAR) studies targeting COX-1/2, 5-LOX, and SIRT1 pathways [3].

XLogP3

1.6

Wikipedia

Diethyl 3,5-Dimethoxybenzylphosphonate

Dates

Last modified: 09-20-2023

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